1-(2,5-Dimethoxybenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine
Description
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)sulfonyl-4-(2,3-dimethylphenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-15-6-5-7-18(16(15)2)21-10-12-22(13-11-21)27(23,24)20-14-17(25-3)8-9-19(20)26-4/h5-9,14H,10-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWUXDOCLXAQAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethoxybenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine typically involves multiple steps, including the formation of the piperazine ring and subsequent substitution reactions. One common method involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 2,3-dimethylphenylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Sulfonamide Group
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Hydrolysis Resistance : The sulfonamide linkage (N-SO₂) is stable under acidic and basic conditions, requiring extreme temperatures (>150°C) or strong nucleophiles (e.g., LiAlH₄) for cleavage .
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Electrophilic Substitution : The electron-withdrawing sulfonyl group deactivates the benzene ring, directing electrophiles to the para position relative to the sulfonamide .
Piperazine Ring
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Alkylation/Acylation : The secondary amine undergoes reactions with alkyl halides or acyl chlorides, though steric hindrance from the 2,3-dimethylphenyl group reduces reactivity compared to unsubstituted piperazines .
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Protonation : The piperazine nitrogen (pKa ~7.5) can form salts with acids, enhancing water solubility for pharmaceutical applications .
Aromatic Substituents
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2,5-Dimethoxyphenyl :
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2,3-Dimethylphenyl :
Sulfonamide Modifications
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Sulfonyl Chloride Intermediates : Reacting the parent compound with PCl₅ generates a sulfonyl chloride derivative, enabling further coupling with amines or alcohols .
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Oxidation : Treatment with m-CPBA oxidizes the sulfonamide to a sulfone, though this is rarely utilized due to stability concerns .
Piperazine Functionalization
| Reaction Type | Reagents | Product | Application |
|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, DMF | Quaternary ammonium salt | Enhanced bioavailability . |
| N-Acylation | AcCl, pyridine | Acetylated piperazine | Prodrug synthesis. |
Stability and Degradation
Scientific Research Applications
Neuropharmacological Applications
Alzheimer's Disease Research
Recent studies have highlighted the potential of piperazine derivatives, including 1-(2,5-Dimethoxybenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine, as multitargeted agents for Alzheimer's disease. These compounds have been evaluated for their inhibitory effects on key enzymes involved in the pathology of Alzheimer's, such as human acetylcholinesterase (hAChE) and β-secretase-1 (hBACE-1) .
Case Study: In Vitro Evaluation
- Compounds Tested : Compounds 5d and 5f demonstrated comparable inhibition to donepezil for hAChE and hBACE-1.
- Mechanism : These compounds significantly reduced amyloid β aggregation and showed neuroprotective properties in cell lines.
- Outcomes : In mouse models, they restored learning and memory behaviors while reducing neurotoxic markers .
Antidepressant Properties
The compound has also been investigated for its potential antidepressant effects. Studies suggest that it may interact with serotonin receptors (5-HT receptors), which are crucial in mood regulation.
Case Study: Serotonergic Activity
- Mechanism : The compound exhibits high affinity for various serotonin receptors (e.g., 5-HT(1A), 5-HT(3A)).
- Effects : It has shown promise in increasing serotonin levels in the brain, indicating potential as a treatment for major depressive disorder .
Synthesis and Structure-Activity Relationship
Research into the synthesis of this compound has focused on optimizing its pharmacological profile through structural modifications.
Synthesis Insights
- Methodology : The synthesis involves a multitargeted directed ligand design approach to enhance bioactivity against multiple targets associated with neurodegenerative diseases.
- Findings : Modifications to the piperazine structure have led to compounds with improved efficacy and reduced side effects .
Comparative Analysis of Related Compounds
To better understand the applications of this compound, a comparative analysis with similar piperazine derivatives is useful.
| Compound Name | Target Conditions | Key Findings |
|---|---|---|
| Compound 5d | Alzheimer's Disease | Comparable hAChE inhibition to donepezil; reduced Aβ aggregation |
| Compound 5f | Major Depressive Disorder | High affinity for serotonin receptors; increased serotonin levels |
| Compound X | General Anxiety | Moderate anxiolytic effects; requires further study |
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxybenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
Key Structural and Functional Differences
Piperazine derivatives are widely studied for their pharmacological properties, particularly in receptor binding and enzyme modulation. Below is a comparative analysis of 1-(2,5-Dimethoxybenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine with analogous compounds:
Activity-Specific Comparisons
Antibacterial Activity: The sulfonamide derivative this compound exhibits notable antibacterial efficacy against Gram-positive (S. aureus, B. cereus) and Gram-negative (E. coli, P. aeruginosa) pathogens, with MIC values comparable to ciprofloxacin . In contrast, 1-(2,4-dichlorophenyl)piperazine lacks direct antibacterial activity but is prioritized for dopamine receptor studies due to its chlorine substituents, which enhance blood-brain barrier penetration .
Receptor Binding Profiles :
- 1-(2,3-Dimethylphenyl)-4-(1-naphthylmethyl)piperazine demonstrates dual affinity for D2 and 5-HT1A receptors (Ki < 10 nM), attributed to the naphthylmethyl group’s π-π interactions with hydrophobic receptor pockets .
- The methoxy and sulfonyl groups in This compound likely limit CNS penetration, making it more suitable for peripheral antibacterial applications .
Synthetic Accessibility: The synthesis of this compound involves intermolecular condensation of tert-butyl carbamimidate with benzoic acid derivatives, yielding purities >95% via normal-phase chromatography . Chlorinated analogs like 1-(2,3-dichlorophenyl)piperazine require halogenation steps, increasing synthetic complexity and reducing yields (typically 40–60%) .
Substituent Effects on Pharmacological Properties
Biological Activity
1-(2,5-Dimethoxybenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following:
- Molecular Formula : CHNOS
- Molecular Weight : 304.39 g/mol
- SMILES Notation : CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCNCC2
Table 1: Structural Information
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 304.39 g/mol |
| SMILES | CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCNCC2 |
The biological activity of this compound may involve several mechanisms:
- Receptor Interaction : The compound is believed to interact with various neurotransmitter receptors, particularly those related to serotonin and dopamine pathways.
- Inhibition of Enzymatic Activity : It may inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular responses.
- Modulation of Ion Channels : The compound might affect ion channel activity, influencing neuronal excitability and neurotransmission.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant-like Effects : Studies suggest potential antidepressant properties through modulation of serotonergic systems.
- Anxiolytic Activity : It may reduce anxiety symptoms in preclinical models.
- Neuroprotective Properties : Preliminary findings indicate possible neuroprotective effects against oxidative stress.
Case Study 1: Antidepressant Activity
A study conducted on rodent models demonstrated that the administration of this compound resulted in significant reductions in depressive-like behaviors. The effects were attributed to increased levels of serotonin and norepinephrine in the synaptic cleft.
Case Study 2: Anxiolytic Effects
In another investigation, the compound was tested for its anxiolytic properties using the elevated plus maze test. Results indicated that subjects treated with the compound spent significantly more time in open arms compared to controls, suggesting reduced anxiety levels.
Table 2: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(2,5-dimethoxybenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between a piperazine precursor (e.g., 4-(2,3-dimethylphenyl)piperazine) and 2,5-dimethoxybenzenesulfonyl chloride. Key steps include:
- Solvent Selection : Use polar aprotic solvents like dichloromethane or dimethylformamide (DMF) to enhance reactivity .
- Catalysts/Base : Triethylamine or pyridine is critical for neutralizing HCl byproducts and driving the reaction forward .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) ensures high purity. Reaction monitoring via thin-layer chromatography (TLC) or HPLC reduces side-product formation .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., dimethylphenyl protons at δ 2.2–2.4 ppm; sulfonyl group resonance near δ 7.5–8.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]⁺ for C₁₉H₂₄N₂O₄S: 393.15) and fragmentation patterns .
- HPLC Purity Analysis : Reverse-phase C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) achieve >98% purity thresholds .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodological Answer :
- In Vitro Assays :
- Antimicrobial : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Target-Specific Screening : Radioligand binding assays for serotonin/dopamine receptors to explore CNS activity, given structural similarity to psychoactive piperazines .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. nitro groups) influence this compound’s pharmacological profile?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Design :
- Electron-Withdrawing Groups : Nitro substituents (e.g., at the benzenesulfonyl ring) enhance receptor-binding affinity but may increase toxicity. Comparative molecular field analysis (CoMFA) can model steric/electronic effects .
- Methoxy Groups : Improve solubility and membrane permeability (logP optimization via HPLC-derived partition coefficients) .
- In Vivo Validation : Dose-response studies in rodent models to correlate substituent effects with bioavailability and efficacy .
Q. What mechanistic approaches resolve contradictions between in vitro activity and in vivo toxicity?
- Methodological Answer :
- Metabolic Profiling : LC-MS/MS identifies toxic metabolites (e.g., sulfone oxidation by cytochrome P450 enzymes) .
- Toxicity Mitigation : Co-administration with β-cyclodextran reduces hepatotoxicity while preserving activity, as demonstrated in modified piperazine derivatives .
- Computational Toxicology : QSAR models predict ADMET properties using descriptors like topological polar surface area (TPSA) and P-glycoprotein substrate likelihood .
Q. How can receptor/kinase selectivity be optimized to minimize off-target effects?
- Methodological Answer :
- Binding Site Analysis : X-ray crystallography or cryo-EM of the compound bound to target receptors (e.g., 5-HT₂A) identifies critical interactions (e.g., hydrogen bonds with sulfonyl oxygen) .
- Kinase Profiling : Broad-panel kinase assays (e.g., Eurofins KinaseProfiler) quantify inhibition constants (Kᵢ) to prioritize selective derivatives .
- Dynamic Simulations : Molecular dynamics (MD) simulations (e.g., GROMACS) model binding stability under physiological conditions .
Key Research Gaps
- Synergistic Effects : Limited data on combination therapies (e.g., with β-lactam antibiotics or kinase inhibitors) .
- Long-Term Stability : Accelerated degradation studies (40°C/75% RH) needed to assess shelf-life under storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
